molecular formula C12H12N2O2 B8308674 6-(3-hydroxyphenyl)-2-ethyl-3(2H)-pyridazinone

6-(3-hydroxyphenyl)-2-ethyl-3(2H)-pyridazinone

Cat. No. B8308674
M. Wt: 216.24 g/mol
InChI Key: VYGFIODAGOBNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06121251

Procedure details

To a 2 liter 3-neck round bottom flask, stirring under a nitrogen atomsphere, was charged 64.9 g (1.0 eq., 0.266 moles) of 6-(3-ethoxyphenyl)-2-ethyl-3(2H)-pyridazinone followed by 250 ml of 48% HBr. The reaction was stirred at 90° C.-95° C. with monitoring by glc. After 7 hr. an additional 100 ml of 48%HBr was added and after an additional 10 hr. 100 ml of 48%HBr was added. After 33 hr. of stirring at 90° C.-95° C. the reaction was cooled to room temperature and quenched by pouring into 500 ml of ice water. An oil formed initially which on standing solidified. The solid was broken into small pieces and vacuum filtered, washed with 3×200 ml water and dried in a vacuum oven at ambient temperature and afforded 47.0 g of 6-(3-hydroxyphenyl)-2-ethyl-3(2H)-pyridazinone as a brown red solid. (81.9% yield).
Name
6-(3-ethoxyphenyl)-2-ethyl-3(2H)-pyridazinone
Quantity
64.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
48
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
48
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[CH:12][C:13](=[O:18])[N:14]([CH2:16][CH3:17])[N:15]=2)[CH:7]=[CH:8][CH:9]=1)C.Br>>[OH:3][C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[CH:12][C:13](=[O:18])[N:14]([CH2:16][CH3:17])[N:15]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
6-(3-ethoxyphenyl)-2-ethyl-3(2H)-pyridazinone
Quantity
64.9 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)C=1C=CC(N(N1)CC)=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Br
Step Three
Name
48
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
48
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a 2 liter 3-neck round bottom flask, stirring under a nitrogen atomsphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 90° C.-95° C. with monitoring by glc
WAIT
Type
WAIT
Details
After 33 hr
Duration
33 h
STIRRING
Type
STIRRING
Details
of stirring at 90° C.-95° C. the reaction
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring into 500 ml of ice water
CUSTOM
Type
CUSTOM
Details
An oil formed initially which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 3×200 ml water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at ambient temperature

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1C=CC(N(N1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 81.9%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.